molecular formula C23H32BrN3O9S3 B1649310 SUVN-502 dimesylate CAS No. 1791396-46-7

SUVN-502 dimesylate

Cat. No. B1649310
CAS RN: 1791396-46-7
M. Wt: 670.6
InChI Key: LOZVXBFXRPRECW-UHFFFAOYSA-N
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Description

SUVN-502 dimesylate, also known as Masupirdine, is a novel, potent, safe, highly selective, and orally active antagonist at a central nervous system serotonin receptor site 5-HT6 . It is intended for the treatment of cognitive disorders such as Alzheimer’s and Schizophrenia .


Molecular Structure Analysis

The chemical formula of SUVN-502 dimesylate is C23H32BrN3O9S3 . Its InChI Key is LOZVXBFXRPRECW-UHFFFAOYSA-N . The structure of the molecule can be represented by the SMILES string: CS(O)(=O)=O.CS(O)(=O)=O.COC1=CC=C2N(C=C(CN3CCN©CC3)C2=C1)S(=O)(=O)C1=CC=CC=C1Br .


Physical And Chemical Properties Analysis

SUVN-502 dimesylate has a molecular weight of 670.61 . It has a water solubility of 0.0544 mg/mL, a logP of 2.84, and a pKa (Strongest Basic) of 7.79 . It has a physiological charge of 1, a hydrogen acceptor count of 5, and a hydrogen donor count of 0 . It has a polar surface area of 54.78 Å2, a refractivity of 118.84 m3·mol-1, and a polarizability of 46.58 Å3 .

Mechanism of Action

SUVN-502 dimesylate acts as a selective antagonist of the 5-HT6 serotonin receptor . This G protein-coupled receptor is expressed mostly in the brain, where it mediates neurotransmission for functions including cognition and memory . Blocking this receptor increases cholinergic and glutamatergic signaling .

Safety and Hazards

SUVN-502 dimesylate is reported to be safe and well-tolerated up to the highest tested single dose of 200 mg in healthy young adults and multiple doses up to 130 mg for 7 days and 100 mg for 14 days in healthy young adults and elderly subjects, respectively .

Future Directions

Despite the Phase 2a proof-of-concept trial missing its primary outcome, the company stated that it would continue developing masupirdine based on subgroup analyses indicating potential benefit in some patients . In June 2022, Suven began a Phase 3 trial for the treatment of agitation in people with Alzheimer’s dementia .

properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O3S.2CH4O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZVXBFXRPRECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32BrN3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SUVN-502 dimesylate

CAS RN

1791396-46-7
Record name SUVN-502 dimesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1791396467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINRODOSTAT DIMESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE1VOB95D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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